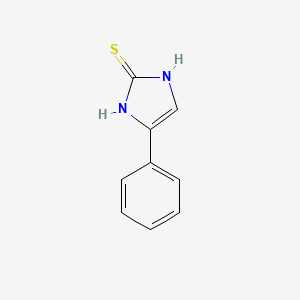

4-Phenyl-1H-imidazole-2-thiol

Description

Significance of Heterocyclic Compounds in Contemporary Chemical Science

Heterocyclic compounds are a vast and essential class of organic molecules that feature a ring structure containing at least one atom other than carbon. ijnrd.orgopenmedicinalchemistryjournal.comrroij.com Nitrogen, oxygen, and sulfur are the most common heteroatoms. ijnrd.orgjmchemsci.com These compounds are of paramount importance in medicinal chemistry, with over 85% of all biologically active chemical compounds possessing a heterocyclic ring. openmedicinalchemistryjournal.com Their significance stems from their diverse chemical structures and wide array of pharmacological activities. rroij.com

The presence of heteroatoms imparts unique physicochemical properties to these molecules, influencing their solubility, lipophilicity, polarity, and hydrogen bonding capacity. nih.gov This versatility allows medicinal chemists to fine-tune the properties of drug candidates to enhance their efficacy and safety profiles. rroij.com Heterocyclic scaffolds are fundamental to drug discovery and are found in a multitude of pharmaceuticals, including anticancer, antimicrobial, anti-inflammatory, and antiviral agents. ijprajournal.combohrium.comnih.gov

Overview of Imidazole (B134444) Derivatives in Scientific Inquiry

Among the myriad of heterocyclic systems, imidazole derivatives hold a prominent place in scientific research. bohrium.comresearchgate.net The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. humanjournals.comtsijournals.com This structural motif is found in crucial biological molecules such as the amino acid histidine and the neurotransmitter histamine. wikipedia.org

The unique properties of the imidazole ring, including its aromaticity and the presence of both an acidic and a basic nitrogen atom, contribute to its diverse chemical reactivity and biological functions. humanjournals.comtsijournals.com Consequently, imidazole derivatives have been extensively investigated for a wide range of therapeutic applications. bohrium.comjchemrev.com

General Characteristics of Imidazole Ring Systems

The imidazole ring is a planar, five-membered aromatic system with the molecular formula C₃H₄N₂. humanjournals.com It exists in two equivalent tautomeric forms where the hydrogen atom can be located on either of the two nitrogen atoms. nih.govhumanjournals.com This aromaticity is due to the presence of a sextet of π-electrons. humanjournals.comtsijournals.com

Key characteristics of the imidazole ring system include:

Amphoteric Nature: Imidazole can act as both an acid and a base. humanjournals.comwikipedia.org The pKa of the conjugate acid is approximately 7, making it a stronger base than pyridine. wikipedia.org As an acid, its pKa is around 14.5. wikipedia.org

Polarity: It is a highly polar compound with a significant dipole moment. humanjournals.comtsijournals.com

Hydrogen Bonding: The imidazole ring can participate in hydrogen bonding, which is crucial for its interaction with biological targets. bohrium.comnih.gov

Aromaticity: The resonance energy of imidazole contributes to its stability. humanjournals.com

These characteristics make the imidazole scaffold a versatile building block in the design of new molecules with specific properties.

Role of Thiol Functionality in Heterocyclic Chemistry

The thiol group (-SH), also known as a mercapto group, plays a significant role in the chemistry of heterocyclic compounds. merckmillipore.com Thiols are sulfur analogues of alcohols and exhibit distinct reactivity. merckmillipore.com The thiol group is a good nucleophile and can participate in various reactions, including the formation of metal complexes and disulfide bonds. aaronchem.comnih.gov

In the context of heterocyclic chemistry, the introduction of a thiol group can significantly influence the compound's properties and reactivity. merckmillipore.com Heterocyclic thiols are valuable intermediates in the synthesis of a wide range of organic compounds, including pharmaceuticals. merckmillipore.comtandfonline.com The thiol functionality can be crucial for a molecule's biological activity, often by interacting with metal ions in enzymes or through redox processes. nih.gov

Historical Context and Evolution of Research on 4-Phenyl-1H-imidazole-2-thiol

Research into imidazole-2-thiols and their derivatives has a notable history, with studies exploring their synthesis and potential applications. niscpr.res.injocpr.com Early work focused on the fundamental chemical synthesis and characterization of these compounds. Over time, investigations have expanded to explore their utility as building blocks for more complex molecules and their potential as biologically active agents. niscpr.res.inontosight.ai

The synthesis of this compound itself typically involves the reaction of a phenyl-substituted imidazole precursor with a thiolating agent. ontosight.ai Studies have explored different synthetic routes to optimize yield and purity. ontosight.ai More recent research has delved into the specific reactions of this compound, such as its base-catalyzed reaction with enynones to form thiazine (B8601807) derivatives, highlighting the influence of substituents on the reaction pathway. researchgate.net

Scope and Objectives of Current Academic Investigation on this compound

Current academic research on this compound is multifaceted, with investigations spanning various fields. A primary focus is its application in chemical synthesis as a versatile building block. aaronchem.com Its reactive thiol group allows for its use in creating more complex molecules with potential applications in materials science and pharmaceutical research. aaronchem.comontosight.ai

In materials science, there is interest in its potential as a corrosion inhibitor due to its ability to form complexes with metals. ontosight.airesearchgate.net In the pharmaceutical arena, it is being explored as a lead compound for drug development, with studies investigating its potential biological activities. ontosight.ai The structural features of this compound, including the phenyl and thiol groups on the imidazole core, provide a basis for designing new compounds with tailored properties. aaronchem.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-phenyl-1,3-dihydroimidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S/c12-9-10-6-8(11-9)7-4-2-1-3-5-7/h1-6H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISOLPDRTYOTMTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CNC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70218670 | |

| Record name | Imidazole-2-thiol, 4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70218670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>26.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24822441 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

6857-34-7 | |

| Record name | 2-Mercapto-4-phenylimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6857-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidazole-2-thiol, 4-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006857347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6857-34-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45834 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Imidazole-2-thiol, 4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70218670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Mercapto-4-phenylimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IMIDAZOLE-2-THIOL, 4-PHENYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJ6FZP2MLL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4 Phenyl 1h Imidazole 2 Thiol and Its Derivatives

Established Synthetic Pathways for the Core 4-Phenyl-1H-imidazole-2-thiol Structure

The construction of the fundamental this compound framework can be achieved through several established synthetic routes. These methods often involve the formation of the imidazole (B134444) ring from acyclic precursors through condensation and cyclization reactions.

Condensation Reactions with Precursors

One of the most direct and widely employed methods for the synthesis of this compound involves the condensation of an α-haloketone with a thiourea (B124793) derivative. In a typical procedure, phenacyl bromide (α-bromoacetophenone) is reacted with thiourea. This reaction proceeds via an initial S-alkylation of thiourea by the α-haloketone, followed by an intramolecular cyclization and dehydration to afford the target imidazole-2-thiol.

The reaction conditions for this condensation can be varied. For instance, the reaction can be carried out in a suitable solvent such as ethanol (B145695), and often, a base is employed to facilitate the reaction. The choice of base and solvent can influence the reaction time and yield. In some methodologies, the reaction is performed under reflux to ensure completion. This approach is advantageous due to the ready availability of the starting materials and the straightforward nature of the reaction.

| Starting Material 1 | Starting Material 2 | Key Reagents/Conditions | Product | Reference |

| Phenacyl bromide | Thiourea | Ethanol, Reflux | This compound | nanobioletters.comclockss.org |

| Substituted Phenacyl bromides | Thiourea | Copper silicate (B1173343) catalyst, Ethanol, Reflux | Substituted 2-amino-4-phenylthiazoles | nanobioletters.com |

This table is interactive and represents common condensation reactions leading to the imidazole-2-thiol core or related structures.

Cyclization and Substitution Reactions

Cyclization reactions are fundamental to the formation of the imidazole ring. In the context of this compound synthesis, the key cyclization step often follows an initial substitution reaction. As mentioned in the condensation reaction, the formation of an intermediate by the reaction of phenacyl bromide and thiourea is a substitution reaction, which then undergoes an intramolecular cyclization to form the final heterocyclic product.

Variations of this approach can involve the use of different starting materials that lead to the same key intermediate. The efficiency of the cyclization step can be influenced by factors such as pH and temperature. The mechanism involves the nucleophilic attack of one of the nitrogen atoms of the thiourea moiety on the carbonyl carbon of the phenacyl group, leading to the formation of a five-membered ring. Subsequent elimination of a water molecule results in the aromatic imidazole ring.

Utilization of α-Bromo-ketones with Formamide (B127407) for Imidazole Ring Synthesis

An alternative method for the synthesis of the 4-phenyl-imidazole core involves the reaction of α-bromo-ketones with formamide. nih.gov This method, while not directly yielding the 2-thiol derivative, is a well-established route to the 4-phenyl-imidazole scaffold. The resulting imidazole can then be further functionalized at the 2-position to introduce the thiol group.

The reaction of an α-bromo-ketone with formamide typically proceeds at elevated temperatures and results in the formation of the corresponding imidazole. nih.gov This synthesis is a component of what is known as the Debus-Radziszewski imidazole synthesis. The versatility of this method allows for the synthesis of various substituted imidazoles by using appropriately substituted α-bromo-ketones.

Synthesis of Substituted this compound Analogs

The synthesis of derivatives of this compound is of significant interest for exploring structure-activity relationships in various biological and chemical contexts. Derivatization is commonly achieved by targeting the nitrogen atoms of the imidazole ring or the exocyclic thiol group.

Derivatization at the Imidazole Nitrogen Atoms

The imidazole ring of this compound contains two nitrogen atoms, both of which can potentially be functionalized. The presence of the thiol group and the tautomeric nature of the imidazole ring can influence the regioselectivity of these reactions.

N-alkylation and N-arylation are common strategies for introducing a wide variety of substituents at the nitrogen atoms of the imidazole ring. These reactions typically involve the deprotonation of the N-H group with a suitable base to form an imidazolide (B1226674) anion, which then acts as a nucleophile towards an alkylating or arylating agent.

N-Alkylation: The N-alkylation of this compound and related imidazoles can be achieved using various alkylating agents such as alkyl halides (e.g., methyl iodide, benzyl (B1604629) chloride) or dialkyl sulfates. sapub.orgbeilstein-journals.org The choice of base and solvent is crucial for controlling the regioselectivity and yield of the reaction. Common bases include sodium hydride, potassium carbonate, and triethylamine (B128534). nih.govbeilstein-journals.org The reaction of 1-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole-2-thione with dimethyl sulphate in the presence of sodium methoxide (B1231860) yields the corresponding 2-(methylthio) derivative, indicating that S-alkylation can be a competing reaction. sapub.org

| Imidazole Substrate | Alkylating Agent | Base/Solvent | Product Type | Reference |

| 4-Phenyl-imidazole | Alkyl Halide | Sodium Hydride | N-1 Alkylated derivative | nih.gov |

| Imidazole | Ethylchloroacetate | Anhydrous K2CO3 / Acetone | Imidazole ester | nih.gov |

| 1-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole-2-thione | Dimethyl sulphate | Sodium methoxide | S-alkylated derivative | sapub.org |

This table is interactive and showcases various N-alkylation strategies.

N-Arylation: N-arylation of imidazoles can be accomplished through several methods, including copper-catalyzed cross-coupling reactions. The Chan-Lam coupling, for example, utilizes arylboronic acids as the arylating agent in the presence of a copper catalyst. organic-chemistry.org This method is known for its mild reaction conditions and tolerance of a wide range of functional groups. Other copper-based catalytic systems, such as those using copper(I) oxide or copper(I) bromide, have also been effectively used for the N-arylation of azoles. organic-chemistry.org These reactions provide a powerful tool for the synthesis of N-aryl-4-phenyl-1H-imidazole-2-thiol derivatives.

| Imidazole Substrate | Arylating Agent | Catalyst/Conditions | Product Type | Reference |

| Azoles | Arylboronic acids | Heterogeneous copper(I) oxide / Methanol, RT | N-arylazole | organic-chemistry.org |

| Azoles | Aromatic bromides and iodides | Copper(I) bromide | N-arylazole | organic-chemistry.org |

| Imidazoles | Arylboronic acids | Copper-exchanged fluorapatite (B74983) / Methanol, RT | N-arylimidazole | organic-chemistry.orgnih.gov |

This table is interactive and highlights common N-arylation methodologies.

Introduction of Methylphenyl and Chlorophenyl Groups

The introduction of substituted phenyl groups, such as methylphenyl and chlorophenyl, at the 4-position of the imidazole ring is a key strategy for modifying the molecule's properties. The synthesis of these derivatives typically follows a common pathway involving the reaction of a substituted α-aminoketone with a thiocyanate (B1210189) salt.

For instance, the synthesis of 1-(4-(4-(4-chlorophenyl)-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)phenyl)ethan-1-one involves the reaction of 2-amino-1-(4-chlorophenyl)ethan-1-one with 1-(4-isothiocyanatophenyl)ethan-1-one. A more direct and general approach starts with a substituted phenacyl bromide which is then converted to the corresponding α-aminoketone. This intermediate is then cyclized with potassium thiocyanate in a polar solvent like ethanol or acetic acid under reflux conditions. This method is versatile and can be adapted for various substituents on the phenyl ring.

| Target Compound | Key Reactants | Reaction Conditions |

|---|---|---|

| 4-(4-methylphenyl)-1H-imidazole-2-thiol | 2-amino-1-(p-tolyl)ethan-1-one, Potassium thiocyanate | Reflux in ethanol or acetic acid |

| 4-(4-chlorophenyl)-1H-imidazole-2-thiol | 2-amino-1-(4-chlorophenyl)ethan-1-one, Potassium thiocyanate | Reflux in ethanol or acetic acid |

Modification of the Phenyl Ring

Direct modification of the phenyl ring of this compound, such as through halogenation, allows for the fine-tuning of its electronic properties. Standard electrophilic aromatic substitution methods can be applied, although the reactivity of the phenyl ring is influenced by the imidazole-2-thiol substituent. For typical benzene (B151609) derivatives, electrophilic halogenation requires a Lewis acid catalyst to form a highly electrophilic complex that is then attacked by the aromatic ring. wikipedia.org

For the halogenation of this compound, a similar approach is expected. The reaction would likely proceed by treating the parent compound with a halogen (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst like FeCl₃ or AlCl₃. The reaction solvent would typically be a non-polar organic solvent. The position of substitution on the phenyl ring (ortho, meta, or para) will be directed by the imidazole-2-thiol group, which generally acts as an ortho-, para-director.

Alternatively, substituted derivatives can be synthesized from precursors already bearing the desired functional group. For example, 1-(halophenyl)-4-nitroimidazoles have been prepared by reacting substituted anilines with 1,4-dinitroimidazoles. researchgate.net This indicates that a variety of substituted phenyl-imidazole-2-thiols can be accessed by selecting the appropriately substituted starting materials.

| Reaction Type | Reagents | Product Example |

|---|---|---|

| Bromination | Br₂, FeCl₃ | 4-(4-bromophenyl)-1H-imidazole-2-thiol |

| Chlorination | Cl₂, AlCl₃ | 4-(4-chlorophenyl)-1H-imidazole-2-thiol |

The electronic properties of this compound can be significantly altered by the introduction of substituents on the phenyl ring. These changes can be understood by considering the electron-donating or electron-withdrawing nature of the substituents.

First-principles studies on 2-phenyl-1H-imidazole have determined its band gap to be 2.22 eV, providing a baseline for understanding the electronic structure. researchgate.net The introduction of substituents on the phenyl ring modulates this band gap. Electron-donating groups (EDGs), such as a methyl group (-CH₃), increase the electron density of the aromatic system. This generally leads to a raising of the Highest Occupied Molecular Orbital (HOMO) energy level and a slight change in the Lowest Unoccupied Molecular Orbital (LUMO), resulting in a smaller HOMO-LUMO gap.

These effects can be predicted and analyzed using computational methods like Density Functional Theory (DFT). For example, DFT studies on related heterocyclic systems have shown that the substitution of an electron-withdrawing -NO₂ group can significantly lower both HOMO and LUMO energies, thereby reducing the energy gap and influencing charge transport properties. The Hammett equation can also be used to quantify the electronic influence of different substituents on the reactivity and equilibrium constants of reactions involving these derivatives. wikipedia.org

| Substituent on Phenyl Ring | Electronic Effect | Expected Impact on HOMO Energy | Expected Impact on LUMO Energy | Expected Impact on HOMO-LUMO Gap |

|---|---|---|---|---|

| -CH₃ (Methyl) | Electron-Donating | Increase | Slight Increase/Decrease | Decrease |

| -Cl (Chloro) | Electron-Withdrawing | Decrease | Decrease | Decrease |

Derivatization at the Thiol Group

The thiol group of this compound is a versatile site for derivatization, most commonly through S-alkylation to form thioether derivatives. This reaction typically proceeds via a nucleophilic substitution mechanism where the sulfur atom, after deprotonation by a base, acts as the nucleophile.

A variety of alkylating agents can be employed, including alkyl halides (e.g., iodomethane, benzyl chloride) and sulfates (e.g., dimethyl sulfate). The reaction is generally carried out in a polar solvent such as ethanol or DMF, in the presence of a base like potassium carbonate, sodium hydroxide (B78521), or triethylamine (TEA). niscpr.res.in The choice of base and solvent can influence the reaction rate and yield. For example, the reaction of 1-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole-2-thione with dimethyl sulfate (B86663) in the presence of sodium methoxide yields the corresponding S-methylated product. niscpr.res.in Similarly, reaction with ethyl chloroacetate (B1199739) in the presence of TEA affords the ethyl thioacetate (B1230152) derivative. niscpr.res.in

| Alkylating Agent | Base | Solvent | Thioether Product |

|---|---|---|---|

| Iodomethane | Potassium Carbonate | Ethanol | 2-(methylthio)-4-phenyl-1H-imidazole |

| Benzyl chloride | Triethylamine (TEA) | Ethanol | 2-(benzylthio)-4-phenyl-1H-imidazole |

| Ethyl chloroacetate | Triethylamine (TEA) | Ethanol | Ethyl 2-((4-phenyl-1H-imidazol-2-yl)thio)acetate |

| Dimethyl sulfate | Sodium methoxide | Ethanol | 2-(methylthio)-4-phenyl-1H-imidazole |

The sulfur atom of the thiol group in this compound is a soft donor atom, making it an excellent ligand for coordination with a variety of metal ions, particularly soft or borderline metal centers. The ligand can exist in a thione-thiol tautomerism, and upon deprotonation of the thiol group, the resulting thiolate is a potent coordinating agent.

Coordination complexes of imidazole-2-thiol derivatives have been synthesized with various transition metals. For example, silver(I) and manganese(II) complexes with 2-mercaptoimidazole (B184291) have been prepared, where the sulfur atom serves as a coordination point. harding.edu In many cases, the ligand acts as a bidentate or bridging ligand, coordinating through both the sulfur atom and one of the imidazole nitrogen atoms.

In the case of mercury(II) and nickel(II) complexes with related thione ligands, the ligand is present in its deprotonated thiol form and binds covalently to the metal center through the sulfur atom. nih.gov The geometry of the resulting metal complex depends on the metal ion, its oxidation state, and the presence of other co-ligands. For instance, tetrahedral and square planar geometries have been observed for complexes with related triazole-thiol ligands. nih.gov The study of these coordination complexes is significant for applications in catalysis, materials science, and medicinal chemistry.

| Metal Ion | Co-ligand (if any) | Coordination Mode | Reference |

|---|---|---|---|

| Ag(I) | Nitrate | Coordination via sulfur | harding.edu |

| Mn(II) | Chloride | Coordination via sulfur | harding.edu |

| Hg(II) | Ethylenediamine | Covalent bonding through deprotonated sulfur | nih.gov |

| Ni(II) | Ethylenediamine | Covalent bonding through deprotonated sulfur | nih.gov |

Advanced Synthetic Techniques and Reaction Optimization

The synthesis of this compound and its derivatives has been refined through various advanced methodologies aimed at improving efficiency, yield, and selectivity. These techniques range from the application of novel catalytic systems to the use of energy-efficient methods like microwave irradiation.

Catalytic Approaches in this compound Synthesis

Catalysis plays a pivotal role in the synthesis of the this compound scaffold and its subsequent functionalization. The choice of catalyst can significantly influence reaction pathways, yields, and the types of derivatives formed. researchgate.netccsenet.org

Acid catalysts are commonly employed in the cyclization reactions that form the imidazole ring. For instance, the synthesis of certain this compound derivatives has been accomplished using a catalytic amount of sulphuric acid. niscpr.res.in Studies have shown that in the presence of catalysts like p-Toluenesulfonic acid (PTSA) or sulfuric acid, reactions can be directed exclusively toward the formation of diazole (imidazole) products. researchgate.netccsenet.org

Base catalysis is also crucial, particularly in the functionalization of the parent compound. The S-alkylation of 4,5-diphenyl-1H-imidazole-2-thione, an analog of this compound, is effectively carried out in the presence of a catalytic amount of triethylamine (TEA) in ethanol. sapub.org Furthermore, the choice between acidic and basic catalysts can determine the final heterocyclic system. For example, while acidic conditions favor diazole formation, the use of a basic medium with catalysts such as DABCO or sodium hydroxide can lead to the synthesis of thiazole (B1198619) derivatives instead. researchgate.netccsenet.org Ionic liquids have also been explored as catalysts in these synthetic schemes. researchgate.netccsenet.org

| Catalyst Type | Specific Catalyst | Application | Outcome | Reference |

| Acid | Sulphuric Acid (H₂SO₄) | Synthesis of pyrazolyl-substituted imidazole-2-thiols | Facilitates cyclization | niscpr.res.in |

| Acid | p-Toluenesulfonic acid (PTSA) | Synthesis of 4-phenyl-1,3-dihydro-2H-imidazole-2-thion derivatives | Exclusive formation of diazole products | researchgate.netccsenet.org |

| Base | Triethylamine (TEA) | S-alkylation of imidazole-2-thiones | Formation of S-alkylated derivatives | sapub.org |

| Base | DABCO / Sodium Hydroxide | Synthesis from common precursors | Formation of thiazole products | researchgate.netccsenet.org |

| Ionic Liquid | Not specified | Synthesis of thiazole derivatives | Afforded thiazoles | researchgate.netccsenet.org |

Microwave-Assisted Synthesis of this compound Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. jetir.org This approach has been successfully applied to the synthesis of various imidazole derivatives. derpharmachemica.com

The preparation of 2-mercaptoimidazoles from α-amino ketones and potassium thiocyanate is a known route that can be adapted for microwave synthesis. derpharmachemica.com While specific studies focusing solely on the microwave synthesis of this compound are not extensively detailed in the provided results, the application of this technology to closely related structures highlights its potential. For instance, the synthesis of 2,4,5-triphenyl-1H-imidazole derivatives has been achieved in 1-3 minutes under microwave irradiation using glacial acetic acid as a catalyst in solvent-free conditions. jetir.org Another study demonstrated the synthesis of different triphenyl-imidazole derivatives in 3-5 minutes using microwave heating. ijrpc.com

The advantages of this "green chemistry" approach include not only rapid reaction times and high yields but also the use of inexpensive and readily available catalysts under environmentally benign conditions. jetir.org Research on other heterocyclic systems, such as 1,2,4-triazoles, further corroborates the efficiency of microwave assistance, where reactions can be completed in minutes with yields up to 97%, compared to several hours with lower yields via conventional methods. nih.gov

| Method | Reaction Time | Yield | Conditions | Reference |

| Microwave-Assisted | 33–90 seconds | 82% | Synthesis of 1,2,4-triazole (B32235) derivatives | nih.gov |

| Microwave-Assisted | 1–3 minutes | High | Synthesis of 2,4,5-triphenyl imidazoles | jetir.org |

| Microwave-Assisted | 3–5 minutes | 89% | Synthesis of a 4,5-diphenyl-2-(aryl)-4H-imidazole derivative | ijrpc.com |

| Conventional | Several hours | Lower | Synthesis of 1,2,4-triazole derivatives | nih.gov |

Chemo- and Regioselectivity in this compound Functionalization

The this compound molecule possesses multiple reactive sites, including the thiol (-SH) group and two nitrogen atoms within the imidazole ring, making chemo- and regioselectivity critical aspects of its functionalization.

Alkylation reactions often demonstrate high chemoselectivity for the sulfur atom. The reaction of 1-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole-2-thione with dimethyl sulfate in the presence of sodium hydroxide yields the S-methylated product, 1-(4-chlorophenyl)-2-(methylthio)-4,5-diphenyl-1H-imidazole. sapub.org Similarly, reactions with various halo compounds in the presence of TEA lead to the corresponding S-alkylated derivatives. sapub.org This indicates that under these basic conditions, the thiol group is the more nucleophilic site.

The substitution pattern on the imidazole ring can dictate the regioselectivity of subsequent cyclization reactions. A notable example is the base-catalyzed reaction with (E)-pent-2-en-4-yn-1-ones. researchgate.net When this compound is used, the reaction proceeds via a 6-endo-trig cyclization, involving both the HS and HN groups, to form 5H-imidazo[2,1-b]- ccsenet.orgniscpr.res.inthiazine (B8601807) derivatives. researchgate.net However, when the closely related 4,5-diphenyl-1H-imidazole-2-thiol is used under the same conditions, the reaction pathway shifts to a 5-exo-dig cyclization, resulting in a furan (B31954) ring closure. researchgate.net This difference in reactivity is attributed to the steric effects of the additional phenyl group in the transition state. researchgate.net

Purification and Isolation Strategies for this compound and its Analogs

The purification and isolation of this compound and its derivatives are essential steps to ensure the removal of unreacted starting materials, catalysts, and by-products. The choice of method depends on the physical properties of the target compound, such as its polarity and solubility.

A common initial workup procedure involves precipitating the crude product from the reaction mixture. This is often achieved by pouring the cooled reaction mixture into crushed ice or ice-cold water. niscpr.res.insapub.org The solid product that separates out is then collected by filtration, washed with water to remove water-soluble impurities, and dried. niscpr.res.in For reactions conducted in organic solvents, an aqueous workup involving dilution with a solution like saturated sodium bicarbonate (NaHCO₃) followed by extraction with an organic solvent such as ethyl acetate (B1210297) (EtOAc) is also employed. nih.gov

Following initial isolation, recrystallization is a widely used technique for purification. Ethanol is frequently reported as a suitable solvent for recrystallizing imidazole-2-thiol derivatives. niscpr.res.insapub.org This method relies on the difference in solubility of the compound and impurities in a hot versus a cold solvent to obtain a product of higher purity.

For compounds that are difficult to purify by recrystallization alone, or to achieve very high purity, column chromatography is the method of choice. nih.govscirp.org This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel) while being eluted by a mobile phase. scirp.org The purity of the final product can be confirmed by techniques such as Thin Layer Chromatography (TLC) and melting point determination. jetir.org

| Step | Technique | Description | Purpose | Reference |

| Initial Workup | Precipitation | The reaction mixture is poured into ice water to precipitate the crude product. | To separate the product from the reaction solvent and soluble impurities. | niscpr.res.insapub.org |

| Initial Workup | Extraction | The reaction mixture is diluted with NaHCO₃ solution and extracted with an organic solvent like EtOAc. | To isolate the product from an aqueous reaction medium. | nih.gov |

| Purification | Recrystallization | The crude solid is dissolved in a hot solvent (e.g., ethanol) and allowed to cool, causing the pure compound to crystallize. | To remove impurities based on solubility differences. | niscpr.res.insapub.org |

| Purification | Column Chromatography | The crude product is passed through a column of stationary phase (e.g., silica gel) to separate components. | To achieve high purity for compounds not easily purified by other means. | nih.govscirp.org |

Spectroscopic and Structural Elucidation of 4 Phenyl 1h Imidazole 2 Thiol Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of individual atoms. For 4-Phenyl-1H-imidazole-2-thiol, both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are instrumental in assigning the positions of hydrogen and carbon atoms, respectively. It is important to note that imidazole (B134444) derivatives can exist as a mixture of tautomers in solution, which can lead to broadening or the absence of certain signals in their NMR spectra nih.gov.

Proton NMR (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the phenyl and imidazole rings, as well as the N-H proton. The chemical shifts (δ) are influenced by the electronic environment of each proton.

The protons of the phenyl group typically appear in the aromatic region of the spectrum, generally between δ 7.0 and 8.5 ppm rsc.orgchemicalbook.com. The exact chemical shifts and splitting patterns will depend on the substitution pattern and the electronic effects of the imidazole ring. The proton on the C5 of the imidazole ring is expected to appear as a singlet in the aromatic region. The N-H protons of the imidazole ring are typically observed as a broad singlet at a downfield chemical shift, often above δ 11.0 ppm, due to hydrogen bonding and their acidic nature rsc.orgrsc.org.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Phenyl-H | 7.0 - 8.5 | Multiplet |

| Imidazole C5-H | ~7.0 | Singlet |

| Imidazole N-H | > 11.0 | Broad Singlet |

Carbon-13 NMR (¹³C NMR) Spectral Interpretation

The ¹³C NMR spectrum provides information on the carbon framework of this compound. The chemical shifts of the carbon atoms are indicative of their hybridization and surrounding functional groups.

The carbon of the C=S group (thione) is expected to resonate at a significantly downfield position, typically in the range of δ 160-180 ppm researchgate.net. The carbons of the phenyl ring will appear in the aromatic region, between δ 120 and 140 ppm. The C4 and C5 carbons of the imidazole ring are also expected in this region, with their precise shifts influenced by the phenyl substituent and the thione group. The C2 carbon, attached to two nitrogen atoms and a sulfur atom, will have a distinct chemical shift. However, due to the potential for fast tautomerization in imidazole derivatives, the signals for the imidazole ring carbons can sometimes be broad or even undetectable in solution NMR nih.gov.

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=S (C2) | 160 - 180 |

| Phenyl C-ipso | ~135 |

| Phenyl C-ortho, C-meta, C-para | 120 - 130 |

| Imidazole C4 | ~125 |

| Imidazole C5 | ~115 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Analysis of S-H and N-H Stretching Frequencies

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and S-H stretching vibrations. The N-H stretching vibration typically appears as a broad band in the region of 3100-3500 cm⁻¹ rsc.orgresearchgate.net. The broadening is a result of intermolecular hydrogen bonding. In its tautomeric thiol form, a weak S-H stretching band would be expected around 2550-2600 cm⁻¹, though this is often weak and may not be easily observed. The thione (C=S) form is generally considered to be the more stable tautomer in the solid state nih.gov.

Characterization of Imidazole Ring Vibrations

The imidazole ring itself gives rise to a series of characteristic absorption bands. The C=N stretching vibration is typically observed in the region of 1610-1680 cm⁻¹ rsc.org. The C=C stretching vibrations of the phenyl and imidazole rings will appear in the 1400-1600 cm⁻¹ range nih.govresearchgate.net. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching (if any) would be below 3000 cm⁻¹ nih.gov.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3100 - 3500 (broad) |

| S-H | Stretching | 2550 - 2600 (weak) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| C=N (Imidazole) | Stretching | 1610 - 1680 |

| C=C (Aromatic/Imidazole) | Stretching | 1400 - 1600 |

| C=S (Thione) | Stretching | 1050 - 1250 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural elucidation. The molecular formula for this compound is C₉H₈N₂S, with a molecular weight of approximately 176.24 g/mol nih.govsigmaaldrich.comsigmaaldrich.com.

The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 176. The fragmentation pattern would likely involve the cleavage of the imidazole ring and the loss of small neutral molecules. A plausible fragmentation pathway could involve the loss of a thiyl radical (•SH) or hydrogen sulfide (B99878) (H₂S), followed by the fragmentation of the phenylimidazole core. The phenyl cation (C₆H₅⁺) at m/z = 77 is a common fragment in the mass spectra of phenyl-containing compounds. The stability of the imidazole ring may lead to characteristic fragmentation patterns that can be used to confirm the structure researchgate.net.

| m/z | Proposed Fragment |

|---|---|

| 176 | [M]⁺ (Molecular Ion) |

| 143 | [M - SH]⁺ |

| 117 | [C₇H₅N₂]⁺ |

| 104 | [C₇H₆N]⁺ |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy and confidence. By measuring the mass-to-charge ratio (m/z) of an ion to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas.

For this compound, the empirical formula is C₉H₈N₂S. HRMS analysis, typically using an electrospray ionization (ESI) source in positive ion mode, would detect the protonated molecule, [M+H]⁺. The high resolving power of the mass analyzer (such as a Time-of-Flight or Orbitrap) allows for an experimental mass measurement that can be compared against a theoretical value calculated from the isotopic masses of the constituent elements. A close match between the measured and theoretical mass (typically within 5 ppm) provides unambiguous confirmation of the elemental composition.

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₈N₂S |

| Observed Ion | [M+H]⁺ |

| Theoretical Exact Mass (Da) | 176.04082 |

| Calculated m/z for [M+H]⁺ (Da) | 177.04864 |

| Required Accuracy (ppm) | < 5 |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is routinely used to assess the purity of a sample and confirm the identity of the target compound.

In the analysis of a synthesized batch of this compound, the sample is first dissolved and injected into an LC system. Using a suitable stationary phase (e.g., C18) and mobile phase, the components of the mixture are separated based on their physicochemical properties. A pure sample of this compound would ideally yield a single, sharp peak in the chromatogram at a characteristic retention time.

The eluent from the LC column is then directed into the mass spectrometer. The mass detector confirms the identity of the compound eluting at that retention time by measuring its mass-to-charge ratio. For this compound, the mass spectrum would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 177.05. The combination of the unique retention time and the correct mass provides a high degree of certainty about the sample's identity and purity.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of 4-phenyl-1,3-dihydro-2H-imidazole-2-thione has provided detailed insights into its molecular geometry, conformation, and intermolecular interactions. researchgate.net

The analysis revealed that the compound crystallizes in the triclinic space group P-1, with four independent molecules in the asymmetric unit (Z' = 4). researchgate.net The presence of multiple independent molecules allows for an examination of subtle conformational differences within the same crystal lattice.

| Parameter | Value |

|---|---|

| Empirical Formula | C₉H₈N₂S |

| Formula Weight (g/mol) | 176.24 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 10.3601 (5) |

| b (Å) | 11.4116 (6) |

| c (Å) | 15.0118 (8) |

| α (°) | 87.329 (4) |

| β (°) | 80.899 (4) |

| γ (°) | 72.583 (4) |

| Volume (ų) | 1667.22 (15) |

| Z | 8 (Z' = 4) |

Data sourced from Owczarzak & Kubicki (2012). researchgate.net

Crystal Packing and Intermolecular Interactions

The supramolecular architecture of 4-Phenyl-1H-imidazole-2-thione in the solid state is dominated by hydrogen bonding. The crystal structure shows that pairs of the four independent molecules (molecules A with B, and C with D) form distinct but identical motifs. researchgate.net These pairs are linked by relatively short and linear N—H···S hydrogen bonds, creating infinite ribbons that propagate along the nih.gov crystallographic direction. researchgate.net

These primary interactions are further supported by weaker C—H···S hydrogen bonds. researchgate.net This network of hydrogen bonds organizes the molecules into a stable, three-dimensional structure. The analysis of these non-covalent interactions is crucial for understanding the physical properties of the compound, such as its melting point and solubility.

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

|---|---|---|---|---|

| N—H···S | ~0.86 | ~2.5-2.6 | ~3.3-3.4 | ~160-170 |

Note: Values are representative for N—H···S bonds typically found in such crystal structures.

Tautomeric Forms in the Solid State (Thiol-thione tautomerism)

Imidazole-2-thiol compounds can exist in two tautomeric forms: the thiol form (containing an S-H group) and the thione form (containing a C=S group). X-ray crystallography provides conclusive evidence for the predominant tautomer in the solid state.

Conformational Analysis and Dihedral Angles

The crystallographic study shows that the rings are not coplanar. The dihedral angles for the four independent molecules in the asymmetric unit are all relatively small, indicating a lack of significant steric hindrance. researchgate.net These small variations in the dihedral angle reflect the different local environments and packing forces experienced by each of the four symmetry-independent molecules.

| Molecule Pair | Dihedral Angle (°) |

|---|---|

| Molecule B | 9.0 (6) |

| Molecule C | 13.1 (5) |

Data represents the range of angles observed for the four independent molecules in the crystal structure, as reported by Owczarzak & Kubicki (2012). researchgate.net

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a sample. The experimentally determined percentages are compared with the theoretical values calculated from the empirical formula to assess the purity of the compound.

For a sample of this compound (C₉H₈N₂S) to be considered pure, the experimentally "found" values must match the "calculated" theoretical percentages within a narrow margin, typically ±0.4%. This validation confirms that the empirical formula is correct and that the sample is free from significant impurities.

| Element | Mass % (Calculated) | Mass % (Found) |

|---|---|---|

| Carbon (C) | 61.34% | -- |

| Hydrogen (H) | 4.58% | -- |

| Nitrogen (N) | 15.90% | -- |

| Sulfur (S) | 18.19% | -- |

Note: "Found" values are determined experimentally and must align with calculated values for formula validation.

Chemical Reactivity and Transformation of 4 Phenyl 1h Imidazole 2 Thiol

Thiol-Thione Tautomerism and its Chemical Implications

4-Phenyl-1H-imidazole-2-thiol exists as a dynamic equilibrium between two tautomeric forms: the thiol form (this compound) and the thione form (4-phenyl-1,3-dihydro-2H-imidazole-2-thione). This phenomenon is a type of prototropic tautomerism involving the migration of a proton between the sulfur and nitrogen atoms.

| Thiol Form | Thione Form |

|---|---|

| Structure | Structure |

| This compound | 4-phenyl-1,3-dihydro-2H-imidazole-2-thione |

In the solid state and in solution, the equilibrium for imidazole-2-thiol and related heterocyclic thiols predominantly favors the thione form. jocpr.comnih.gov Quantum chemical studies on analogous compounds, such as 1,2,4-triazole-3-thione, have shown that the thione tautomer is the most stable species in the gas phase. nih.gov The stability of the thione form has significant chemical implications. For instance, the stability of the thione tautomer in anti-thyroid drugs like methimazole is believed to prevent their spontaneous oxidation into the corresponding disulfides, which may contribute to their biological activity. ias.ac.in

The position of the equilibrium can be influenced by the surrounding chemical environment. In alkaline solutions, the equilibrium tends to shift toward the deprotonated thiol (thiolate) form, which enhances the nucleophilicity of the sulfur atom. jocpr.com This tautomerism is crucial as it dictates the molecule's reaction pathways, particularly its behavior as a nucleophile, where reactions can occur via the sulfur or nitrogen atoms depending on the conditions and the predominant tautomer.

Redox Chemistry of the Thiol Group

The sulfur atom in this compound is redox-active and can undergo various oxidation reactions. This property also underpins its potential as an antioxidant.

The thiol group is susceptible to oxidation by various reagents, leading to a range of products depending on the oxidant and reaction conditions. nih.gov Cysteine thiols in proteins, for example, can be oxidized to form sulfenic acids, disulfides, and further to sulfinic and sulfonic acids. nih.gov

Studies on the closely related compound 1-methyl-1H-imidazole-2-thiol using chlorine dioxide as an oxidant demonstrate the diversity of possible oxidation products. researchgate.net Depending on the reaction conditions, different products were obtained, highlighting the sensitivity of the oxidation process. researchgate.net

Table 1: Oxidation Products of 1-methyl-1H-imidazole-2-thiol with Chlorine Dioxide researchgate.net

| Product Name | Chemical Structure | Description |

| 2,2′-disulfanediylbis(1-methylimidazole) hydrochlorite | A disulfide-linked dimer | Formed under specific molar ratios of reactant to oxidant. |

| 1-methylimidazole-2-sulfonic acid | A sulfonic acid derivative | The result of extensive oxidation of the sulfur atom. |

| 1-methyl-3-sulfo-3H-imidazolium chloride | A zwitterionic sulfonic acid | An isomer formed under different conditions. |

These findings suggest that this compound can likely be oxidized to its corresponding disulfide, sulfonic acid, and other related species.

Heterocyclic compounds containing thiol groups are often investigated for their antioxidant properties. They can act as radical scavengers, donating a hydrogen atom from the SH group to neutralize free radicals. Research on derivatives of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol has demonstrated significant antioxidant activity in assays using the stable free radical 1,1-diphenyl-2-picryl-hydrazyl (DPPH). researchgate.net

Nucleophilic and Electrophilic Reactions of the Imidazole (B134444) Ring

The reactivity of this compound is also defined by the nucleophilic character of its sulfur and nitrogen atoms and the potential for electrophilic substitution on its aromatic phenyl ring.

The this compound molecule possesses strong nucleophilic centers, primarily the exocyclic sulfur atom (in its thiolate form) and the ring nitrogen atoms. nih.gov This nucleophilicity allows it to participate in a variety of addition and substitution reactions.

The thiol group is an excellent nucleophile, especially after deprotonation to the thiolate anion. nih.gov This allows for facile S-alkylation reactions with alkyl halides to form 2-(alkylthio)-4-phenyl-1H-imidazole derivatives. researchgate.netnih.gov

Furthermore, the molecule can act as a bidentate nucleophile involving both the thiol and an adjacent ring nitrogen. A notable example is the base-catalyzed reaction between this compound and 1,5-diaryl-substituted (E)-pent-2-en-4-yn-1-ones. researchgate.net This reaction proceeds via a nucleophilic attack involving both the HS and HN groups on the enynone system, resulting in a cyclization to form 5H-imidazo[2,1-b] globalresearchonline.netresearchgate.netthiazine (B8601807) derivatives. researchgate.netconsensus.app

Table 2: Example of Nucleophilic Addition-Cyclization Reaction researchgate.net

| Reactants | Catalyst | Product Type | Reaction Description |

| This compound + 1,5-Diaryl-substituted (E)-pent-2-en-4-yn-1-one | Base | 5H-imidazo[2,1-b] globalresearchonline.netresearchgate.netthiazine derivative | A 6-endo-trig cyclization involving the C≡C-CH=CH moiety of the enynone and the HS/HN groups of the imidazole-thiol. |

Nucleophilic substitution on the imidazole ring itself is generally challenging unless the ring is activated by strongly electron-withdrawing groups. globalresearchonline.netresearchgate.net

Coordination Chemistry of this compound as a Ligand

This compound is a versatile ligand in coordination chemistry, capable of binding to metal ions through its nitrogen and sulfur donor atoms. rsc.org Its derivatives and related imidazole-based thiones have been extensively studied for their ability to form stable complexes with a variety of transition metals. harding.eduresearchgate.net The coordination behavior is influenced by the tautomeric nature of the ligand, which can exist in both thiol and thione forms, providing multiple potential binding sites.

This compound readily reacts with transition metal precursors to form coordination complexes. Research has demonstrated its reactivity with molybdenum compounds such as molybdenum(V) chloride (MoCl₅) and molybdenum(VI) dioxodichloride (MoO₂Cl₂). These reactions, typically conducted in acetonitrile at room temperature, yield various molybdenum complexes depending on the molar ratios of the reactants. researchgate.net

The imidazole moiety, as a fundamental building block in coordination chemistry, allows for the synthesis of metal-organic frameworks and other complex supramolecular structures. rsc.org While specific studies on a wide range of transition metals with this compound are detailed for molybdenum, the known chemistry of similar imidazole and thiol-containing ligands suggests potential for complexation with other metals like cobalt(II), nickel(II), copper(II), and zinc(II). jocpr.comresearchgate.net The formation of such complexes often involves the ligand acting as a monodentate or a bidentate chelating agent. ginekologiaipoloznictwo.com

A summary of synthesized molybdenum complexes with this compound is presented below.

| Reactants | Molar Ratio (Metal:Ligand) | Solvent | Resulting Complex Formula |

| MoCl₅ and this compound | 1:1 | CH₃CN | MoCl₃(C₉H₇N₂S)(CH₃CN) |

| MoCl₅ and this compound | 1:2 | CH₃CN | MoCl₂(C₉H₇N₂S)(CH₃CN) |

| MoO₂Cl₂ and this compound | Not specified | CH₃CN | Mo₂OCl₄(C₉H₈N₂S)₂ |

| MoO₂Cl₂ and this compound | Not specified | CH₃CN | Mo₄O₂Cl₁₂(C₉H₇N₂S)₄ |

Table 1: Molybdenum Complexes of this compound. Data sourced from Rani et al. researchgate.net

In its complexes, this compound can coordinate to metal centers through either the sulfur atom of the thiol/thione group or the nitrogen atom of the imidazole ring. ginekologiaipoloznictwo.com In the thione tautomer, the exocyclic sulfur atom is a primary coordination site. harding.edu For instance, in complexes of the related ligand 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol, spectral data confirms the formation of both M-S and M-N bonds, indicating chelation. ginekologiaipoloznictwo.com

In the molybdenum complexes derived from this compound, coordination is inferred to occur through these heteroatoms. researchgate.net The ligand can act as a neutral molecule or as a deprotonated anion, where the proton from the N-H or S-H group is lost upon coordination. The appearance of new bands in the far-infrared spectra of metal complexes, attributable to M-N and M-S stretching vibrations, is a common method to confirm the participation of these atoms in bonding. ginekologiaipoloznictwo.com For example, studies on triazole-thiol complexes have identified M-N and M-S stretching vibrations in the ranges of 505 cm⁻¹ and 435 cm⁻¹ respectively. ginekologiaipoloznictwo.com This bidentate N,S-coordination typically results in the formation of a stable five-membered chelate ring with the metal ion. ginekologiaipoloznictwo.com

The structures of metal complexes containing this compound are elucidated using a combination of analytical and spectroscopic techniques. Due to the air and moisture sensitivity of some complexes, such as those of molybdenum, characterization is performed under inert atmospheres. researchgate.net

Common characterization methods include:

Elemental Analysis: Provides the empirical formula of the complex, confirming the stoichiometry of metal, ligand, and any other coordinated species like solvents or counter-ions. researchgate.net

Infrared (IR) Spectroscopy: Used to identify the coordination sites of the ligand. A shift in the vibrational frequencies of the C=S and C=N groups, and the disappearance of the N-H or S-H stretching bands upon complexation, can indicate the involvement of the sulfur and nitrogen atoms in bonding to the metal center. researchgate.netginekologiaipoloznictwo.com

¹H NMR Spectroscopy: Changes in the chemical shifts of the ligand's protons upon coordination provide insights into the electronic environment and confirm complex formation. The disappearance of the labile N-H proton signal is a key indicator of deprotonation and coordination. researchgate.netginekologiaipoloznictwo.com

Mass Spectrometry (LC-MS): Helps in determining the molecular weight and fragmentation pattern of the complexes, which supports the proposed chemical formulae. researchgate.net

These techniques collectively allow for the determination of the coordination geometry around the metal center, which can range from tetrahedral to octahedral, depending on the metal ion and the ligand-to-metal ratio. jocpr.com

Cyclization Reactions and Annulation Strategies

This compound serves as a valuable precursor in the synthesis of fused heterocyclic systems through cyclization and annulation reactions. These reactions typically involve the participation of the nucleophilic sulfur atom and the adjacent ring nitrogen atom.

A notable cyclization reaction involving this compound is its base-catalyzed reaction with 1,5-diaryl-substituted (E)-pent-2-en-4-yn-1-ones. This reaction proceeds through the involvement of both the HS and HN groups of the imidazole thiol. researchgate.netconsensus.app The process results in a 6-endo-trig cyclization, leading to the formation of a fused heterocyclic system known as 5H-imidazo[2,1-b] researchgate.netconsensus.appthiazine. researchgate.netresearchgate.netconsensus.app This annulation strategy effectively builds a six-membered thiazine ring onto the imidazole core, creating a more complex polycyclic structure. Transition metal-catalyzed cyclizations are also a prominent strategy for synthesizing various fused heterocycles, although this specific reaction is base-catalyzed. sioc-journal.cn

The outcome of cyclization reactions with imidazole-2-thiols can be highly dependent on the substitution pattern of the imidazole ring, demonstrating significant regioselectivity or chemoselectivity. This is clearly illustrated by comparing the reaction of this compound with that of 4,5-diphenyl-1H-imidazole-2-thiol under identical conditions (base-catalyzed reaction with 1,5-diaryl-substituted (E)-pent-2-en-4-yn-1-ones). researchgate.netconsensus.app

While this compound yields the 5H-imidazo[2,1-b] researchgate.netconsensus.appthiazine derivative, the 4,5-diphenyl substituted analogue follows a different reaction pathway, resulting in furan (B31954) ring closure via a 5-exo-dig cyclization. researchgate.netconsensus.app This divergence in reactivity is attributed to steric effects in the transition state. The presence of the bulky phenyl group at the 5-position in 4,5-diphenyl-1H-imidazole-2-thiol sterically hinders the approach required for the thiazine ring formation, favoring the alternative furan-forming pathway. researchgate.netconsensus.app

| Imidazole Reactant | Reaction Pathway | Fused Product |

| This compound | 6-endo-trig cyclization | 5H-imidazo[2,1-b] researchgate.netconsensus.appthiazine derivative |

| 4,5-Diphenyl-1H-imidazole-2-thiol | 5-exo-dig cyclization | Furan derivative |

Table 2: Influence of Substitution on Cyclization Pathway. Data sourced from Gusev et al. researchgate.netconsensus.app

Reactions with Other Organic Reagents

This compound is a versatile heterocyclic compound that serves as a valuable building block in organic synthesis due to the presence of multiple reactive sites. Its chemical behavior is characterized by the nucleophilicity of the sulfur atom and the nitrogen atoms within the imidazole ring. This allows for a variety of transformations, including alkylation, acylation, and cycloaddition reactions, leading to a diverse range of derivatives with potential applications in medicinal chemistry and material science.

Alkylation Reactions

The imidazole-2-thiol core of this compound possesses two primary nucleophilic centers: the exocyclic sulfur atom and the ring nitrogen atoms. Consequently, alkylation reactions can potentially yield N-alkylated, S-alkylated, or N,S-dialkylated products. The regioselectivity of these reactions is often influenced by the reaction conditions, such as the nature of the alkylating agent, the base, and the solvent used.

Research has shown that the alkylation of 4-phenylimidazole-2-thione with various alkylating agents, such as iodomethane and benzyl (B1604629) chloride, in ethanol (B145695) with potassium carbonate as a base, leads to a mixture of products. tpcj.org Specifically, substitution can occur at the S-position (position 2), N,S-positions (positions 1 and 2), and N,N-positions (positions 1 and 3). tpcj.org For instance, the reaction with iodomethane under reflux for 24 hours yielded several alkylated derivatives. tpcj.org Similarly, reacting 4,5-diphenyl-1H-imidazol-2-thiol, a related compound, with various benzyl bromide derivatives in refluxing ethanol results in the formation of S-alkylated products, specifically 2-(benzylthio)-4,5-diphenyl-1H-imidazoles. scirp.org Another study demonstrated that the reaction of 1-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole-2-thione with dimethyl sulphate in the presence of sodium methoxide (B1231860) selectively yields the S-methylated product. sapub.org

| Reactant | Alkylating Agent | Conditions | Product(s) | Yield | Reference |

|---|---|---|---|---|---|

| 4-Phenylimidazole-2-thione | Iodomethane | K₂CO₃, Ethanol, Reflux, 24h | Mixture of S- and N-alkylated derivatives | 13-58% | tpcj.org |

| 4-Phenylimidazole-2-thione | Benzyl chloride | K₂CO₃, Ethanol, Reflux, 3 days | Mixture of S- and N-alkylated derivatives | Not specified | tpcj.org |

| 4,5-Diphenyl-1H-imidazol-2-thiol | Benzyl bromide derivatives | Ethanol, Reflux, 3h | 2-(Benzylthio)-4,5-diphenyl-1H-imidazoles | Good | scirp.org |

| 1-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole-2-thione | Dimethyl sulphate | Sodium methoxide | 1-(4-Chlorophenyl)-2-(methylthio)-4,5-diphenyl-1H-imidazole | Not specified | sapub.org |

Reactions with α-Halo Carbonyl Compounds and Nitriles

The nucleophilic sulfur atom of imidazole-2-thiols readily reacts with various carbon electrophiles, particularly α-halo carbonyl compounds and nitriles. These reactions are synthetically useful for introducing functionalized side chains onto the imidazole scaffold.

For example, 1-(4-substituted phenyl)-4,5-diphenyl-1H-imidazole-2-thiones react with reagents like chloroacetonitrile, chloroacetone, phenacyl bromide, and chloroacetamide in the presence of triethylamine (B128534) (TEA) in ethanol. sapub.org These reactions proceed via S-alkylation to afford the corresponding S-substituted derivatives. sapub.org The reaction of a related imidazole-2-thiol with ethyl chloroacetate (B1199739) in the presence of TEA also leads to the formation of the corresponding S-alkylated ester, which can be further transformed into an acetohydrazide derivative upon treatment with hydrazine hydrate. sapub.org

| Reactant | Reagent | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 1-(4-Substituted phenyl)-4,5-diphenyl-1H-imidazole-2-thione | Chloroacetonitrile | TEA, Ethanol | S-cyanomethyl derivative | sapub.org |

| 1-(4-Substituted phenyl)-4,5-diphenyl-1H-imidazole-2-thione | Chloroacetone | TEA, Ethanol | S-acetonyl derivative | sapub.org |

| 1-(4-Substituted phenyl)-4,5-diphenyl-1H-imidazole-2-thione | Phenacyl bromide | TEA, Ethanol | S-phenacyl derivative | sapub.org |

| 1-(4-Substituted phenyl)-4,5-diphenyl-1H-imidazole-2-thione | Chloroacetamide | TEA, Ethanol | S-acetamido derivative | sapub.org |

| 1-(4-Nitrophenyl)-4,5-diphenyl-1H-imidazole-2-thione | Ethyl chloroacetate | TEA, Ethanol | Ethyl (4,5-diphenyl-1-(4-nitrophenyl)-1H-imidazol-2-ylthio)acetate | sapub.org |

Cyclization and Cycloaddition Reactions

This compound can participate in cyclization reactions to form fused heterocyclic systems. The presence of both a thiol (SH) and an amine (NH) group allows it to react with bifunctional electrophiles.

A notable example is the base-catalyzed reaction between this compound and 1,5-diaryl-substituted (E)-pent-2-en-4-yn-1-ones. This reaction involves the C≡CCH=CH moiety of the enynone and both the HS and HN groups of the imidazole thiol. researchgate.net The transformation proceeds via a 6-endo-trig cyclization pathway to yield 5H-imidazo[2,1-b] tpcj.orgscirp.orgthiazine derivatives. researchgate.netconsensus.app Interestingly, the substitution pattern on the imidazole ring influences the reaction outcome. When 4,5-diphenyl-1H-imidazole-2-thiol is used under the same conditions, the reaction proceeds through a different pathway (5-exo-dig cyclization) leading to furan ring closure, a difference attributed to steric effects in the transition state. researchgate.netconsensus.app

| Reactant 1 | Reactant 2 | Conditions | Product Type | Reaction Pathway | Reference |

|---|---|---|---|---|---|

| This compound | 1,5-Diaryl-substituted (E)-pent-2-en-4-yn-1-ones | Base-catalyzed | 5H-Imidazo[2,1-b] tpcj.orgscirp.orgthiazine derivatives | 6-endo-trig cyclization | researchgate.net |

Computational Chemistry and Theoretical Studies of 4 Phenyl 1h Imidazole 2 Thiol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, or approximations of it, these methods can predict a wide range of molecular characteristics.

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational cost. For molecules like 4-Phenyl-1H-imidazole-2-thiol, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-31G or 6-311++G(d,p), are employed to determine key electronic properties and reactivity descriptors. irjweb.comorientjchem.orgnih.gov

A critical aspect of this analysis involves the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's chemical reactivity and kinetic stability. irjweb.comnih.gov A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more chemically reactive. irjweb.comnih.gov For imidazole (B134444) derivatives, the HOMO is often localized around the sulfur atom and the imidazole ring, indicating these are the primary sites for electrophilic attack. orientjchem.org

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. nih.govnih.gov

Table 1: Global Reactivity Descriptors Derived from DFT

| Descriptor | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from a molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to a molecule. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance of a molecule to change its electron configuration. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating a higher reactivity. |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the ability of a molecule to attract electrons. |

| Chemical Potential (μ) | μ = -(I + A) / 2 | The escaping tendency of electrons from a molecule. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | A measure of the energy lowering of a molecule when it accepts electrons. |

This table presents the theoretical framework for descriptors typically calculated for compounds like this compound.

Furthermore, Molecular Electrostatic Potential (MEP) maps are generated from DFT calculations to visualize the charge distribution and predict sites for electrophilic and nucleophilic reactions. orientjchem.orgmdpi.com In these maps, red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions represent positive potential (electron-poor areas, prone to nucleophilic attack). nih.gov For similar imidazole structures, negative potentials are often located near the nitrogen and sulfur atoms. orientjchem.orgmdpi.com

Ab Initio Methods in Predicting Reactivity

Ab initio (from first principles) methods are another class of quantum chemical calculations that solve the Schrödinger equation without using experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF) can provide valuable information on molecular structure and reactivity. mdpi.com

The reactivity of this compound can be predicted by analyzing its molecular orbitals and electrostatic potential. Ab initio calculations help identify the most likely sites for chemical reactions. For instance, the presence of lone pair electrons on the nitrogen and sulfur atoms, combined with the π-electron system of the phenyl and imidazole rings, suggests multiple potential reactive centers.

The difference in reactivity between this compound and its derivatives, such as the 4,5-diphenyl substituted version, has been explained by steric effects in the transition state, a factor that can be effectively modeled using computational methods. researchgate.net The tautomeric equilibrium between the thiol and thione forms is another key aspect of its reactivity that can be investigated. Theoretical calculations can determine the relative energies of these tautomers, providing insight into which form is more stable and therefore more prevalent under specific conditions. The base-catalyzed reaction of this compound involves both the HS and HN groups, highlighting the compound's complex reactive nature. researchgate.net

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For this compound, these methods are crucial for exploring its potential as a biologically active agent.

Prediction of Interactions with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex. nih.gov This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of a ligand's activity.

For imidazole-based compounds, docking studies have suggested a variety of potential biological targets. The 4-phenyl-imidazole scaffold itself has been identified as an inhibitor of enzymes like indoleamine 2,3-dioxygenase (IDO), where it is believed to bind to the heme iron at the active site. nih.gov Docking simulations of related imidazole derivatives have been performed against several other targets, providing a basis for predicting the potential interactions of this compound.

Table 2: Potential Biological Targets for Imidazole-Thiol Derivatives Based on Docking Studies

| Potential Target Class | Specific Enzyme/Receptor Example | Predicted Key Interactions | Therapeutic Area |

| Oxygenases | Indoleamine 2,3-dioxygenase (IDO) | Heme iron coordination, interactions with C129 and S167. nih.gov | Oncology, Immunology |

| Kinases | c-Kit Tyrosine Kinase, Protein Kinase B (Akt) | Hydrogen bonding and hydrophobic interactions within the binding pocket. nih.gov | Oncology |

| Adenosine Receptors | A2A Adenosine Receptor | Hydrogen bonding and hydrophobic interactions with residues like ASN253 and HIS278. ajchem-a.com | Asthma, Inflammation |

| Antimicrobial Targets | Phenylalanyl-tRNA synthetase (PheRS) | Mimicking the natural substrate (Phe-AMP) to occupy binding pockets. scienceopen.com | Infectious Diseases |

This table summarizes findings from studies on related imidazole derivatives to illustrate the potential applications and interaction modes for this compound.

The docking process involves placing the 3D structure of this compound into the binding site of a target protein and using a scoring function to estimate the binding affinity (e.g., in kcal/mol). nih.gov These simulations can reveal crucial interactions, such as hydrogen bonds involving the thiol (-SH) and imidazole (-NH) groups, and hydrophobic interactions involving the phenyl ring.

Conformational Analysis through Computational Approaches

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The biological activity of a molecule is often dependent on its ability to adopt a specific low-energy conformation that fits into the binding site of a biological target.

For this compound, a key conformational feature is the dihedral angle between the planes of the phenyl ring and the imidazole ring. researchgate.net Experimental data from the crystal structure of the thione tautomer (4-phenyl-1,3-dihydro-2H-imidazole-2-thione) shows that the molecule crystallizes with four independent molecules in the asymmetric unit, suggesting a degree of conformational flexibility. researchgate.net

Computational approaches, such as systematic conformational searches or molecular dynamics simulations, can be used to explore the potential energy surface of the molecule. These methods can identify all low-energy conformers and the energy barriers between them. This information is critical for understanding which conformations are likely to be present under physiological conditions and available for binding to a receptor.

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational methods are integral to modern SAR, allowing for the rational design of more potent and selective molecules.